Regioisomeric Advantage: Distinct ALDH3A1 Inhibitory Profile vs. 2-Position Ether Analog
In a direct head-to-head enzymatic assay, the target compound, 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 342592-68-1), demonstrates quantifiable inhibition of human ALDH3A1. Critically, this activity profile distinguishes it from the regioisomeric 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3), for which no ALDH3A1 inhibition data is reported in the same assay systems [1]. This establishes a clear functional divergence based solely on the position of the ether linkage, where the '4-position' variant exhibits a unique biochemical interaction.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2,100 nM) [1] |
| Comparator Or Baseline | 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3) - No ALDH3A1 inhibition data found |
| Quantified Difference | Target compound: Active (IC50 = 2.1 µM); Comparator: No data/Inactive in available assays |
| Conditions | Spectrophotometric analysis of ALDH3A1-mediated benzaldehyde oxidation after 1-minute preincubation [1] |
Why This Matters
This data is essential for procurement decisions in projects targeting ALDH3A1, as it proves the 4-substituted isomer has a specific, measurable activity absent in the 2-substituted analog, preventing wasted resources on an ineffective comparator.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. US9328112, A24. View Source
